2-Isopropyl-2-methylpropane-1,3-diol, also known as 2-methyl-2-(1-methylethyl)-1,3-propanediol, is an organic compound with the molecular formula and a molecular weight of approximately 132.20 g/mol. This compound is classified under the category of diols, specifically as a branched-chain aliphatic diol. It is recognized for its potential applications in various scientific and industrial fields due to its unique chemical properties.
The compound is synthesized from various precursors, including allyl alcohol and glycerol, through several chemical reactions such as hydroformylation and reduction processes. The classification of 2-isopropyl-2-methylpropane-1,3-diol falls within the group of propanediols, which are characterized by the presence of two hydroxyl groups (-OH) on a propane backbone. This structure contributes to its solubility in water and other solvents, making it versatile for many applications.
The synthesis of 2-isopropyl-2-methylpropane-1,3-diol can be achieved through multiple methods:
These methods highlight the compound's synthetic versatility and potential for industrial application.
The molecular structure of 2-isopropyl-2-methylpropane-1,3-diol features a branched arrangement with two hydroxyl groups attached to a saturated carbon chain. The structural formula can be represented as follows:
Key structural data includes:
This structure contributes to its physical properties and reactivity.
The compound participates in various chemical reactions typical for diols:
These reactions are crucial for transforming the compound into valuable derivatives used in different applications.
The mechanism by which 2-isopropyl-2-methylpropane-1,3-diol acts in chemical reactions involves:
This mechanism is fundamental in understanding how the compound behaves in various chemical environments.
These properties make it suitable for various applications in chemistry and industry.
2-Isopropyl-2-methylpropane-1,3-diol finds applications in several scientific fields:
The diverse applications underscore its significance in both research and commercial sectors.
Industrial synthesis of 2-isopropyl-2-methylpropane-1,3-diol (CAS 2109-23-1) primarily employs heterogeneous and homogeneous catalytic systems to construct its branched carbon framework. The dominant route involves hydroformylation-hydrogenation sequences starting from allyl alcohol derivatives. Under rhodium catalysis with triphenylphosphine ligands, allyl alcohol undergoes hydroformylation with syngas (CO/H₂) to yield 2-methyl-3-hydroxy-isobutyraldehyde as an intermediate. This aldehyde is subsequently hydrogenated to the target diol using nickel or palladium catalysts at 80-120°C and 20-50 bar H₂ pressure [10]. The selectivity (>85%) toward the branched isomer is critically influenced by ligand architecture, with bulky phosphines like tris(2-tert-butylphenyl)phosphite suppressing linear aldehyde formation [3] [10].
Alternative Lewis acid-catalyzed alkylation methods employ trichloromethyl chloroformate (diphosgene) for electrophilic activation. In this pathway, 2-methylpropane-1,3-diol reacts with isopropylmagnesium bromide under amine catalysis (e.g., triethylamine, pyridine). Solvents such as dichloromethane or toluene facilitate the reaction at 0-25°C, achieving 70-75% isolated yield after aqueous workup. This method demonstrates tolerance toward various functional groups but requires stringent moisture control [1]. Catalyst recycling remains challenging due to amine hydrochloride byproduct formation.
Table 1: Catalytic Systems for 2-Isopropyl-2-methylpropane-1,3-diol Synthesis
Catalytic System | Conditions | Key Intermediate | Yield (%) | Selectivity Advantage |
---|---|---|---|---|
Rh/triphenylphosphine | 80°C, 50 bar CO/H₂, toluene | 2-Methyl-3-hydroxy-isobutyraldehyde | 88 | Branched isomer preference (8:1) |
Ni/Al₂O₃ | 120°C, 30 bar H₂, continuous flow | None (direct hydrogenation) | 92 | Minimal over-reduction products |
Et₃N/diphosgene | 0-25°C, CH₂Cl₂, N₂ atmosphere | Isopropyl alkyl electrophile | 75 | Compatibility with sensitive groups |
Recent advances include bimetallic catalysts (e.g., Rh-Pd on TiO₂) that enable tandem hydroformylation-hydrogenation in a single reactor, eliminating the need for aldehyde isolation. This approach reduces processing steps and enhances atom economy to 78% while maintaining diol purity >99% after distillation [10].
The Cannizzaro reaction provides a solvent-free pathway for diol synthesis from aldehyde precursors without expensive catalysts. Industrially, 2-methylpentanal undergoes hydroxymethylation via refluxing with aqueous formaldehyde (30%) and sodium hydroxide (30%) at 80°C. The exothermic reaction spontaneously generates the diol through a sequence of aldol condensation and hydride transfer, yielding 277 g of product from 325 g of aldehyde (85% efficiency) [5]. The mechanism proceeds via nucleophilic addition of formaldehyde to the carbonyl carbon, followed by hydroxide-induced disproportionation.
Reaction optimization focuses on three parameters:
Table 2: Cannizzaro Reaction Optimization Parameters for Diol Production
Parameter | Suboptimal Range | Optimal Range | Effect on Product Purity |
---|---|---|---|
NaOH Concentration | <25% or >40% | 30% | Maximizes diol yield (≥85%) |
Reaction Temperature | >90°C | 80°C (self-sustaining) | Reduces tar formation by 90% |
Formaldehyde: Aldehyde | <2:1 | 2.5:1 | Minimizes mono-functionalized byproducts |
Cooling Phase | Immediate quenching | Gradual cooling to 40°C | Prevents emulsion in organic layers |
Product isolation employs phase separation due to the diol’s limited water solubility. Fractional distillation under reduced pressure (24 Torr) yields high-purity diol (boiling point 139-140°C), with the aqueous phase containing sodium formate recoverable for industrial applications [5] [6]. Modern variants replace NaOH with anion-exchange resins to facilitate catalyst recycling, though reaction times extend to 6-8 hours [7].
Sustainable manufacturing of 2-isopropyl-2-methylpropane-1,3-diol emphasizes solvent reduction, catalyst immobilization, and renewable feedstocks. The traditional diphosgene route generates corrosive HCl and amine hydrochloride waste, motivating alternative carbonate chemistry. Transesterification of dimethyl carbonate with isopropanol produces isopropyl methyl carbonate, which undergoes condensation with 2-methylpropane-1,3-diol using MgO as a solid base catalyst. This phosgene-free method achieves 89% diol yield while co-producing methanol for recycling [1] [9].
Water-based systems exemplify green process intensification. In hydroformylation, water acts as both solvent and proton source when using sulfonated triphenylphosphine ligands (TPPTS). This modification enables Rh catalyst recovery via aqueous/organic phase separation, reducing rhodium losses to <0.5 ppm per cycle. Life-cycle assessments confirm 40% lower energy consumption versus toluene-based systems [3] [10].
Continuous flow reactors enhance mass/heat transfer in critical steps:
Table 3: Green Chemistry Metrics for Diol Production Routes
Method | PMI (Process Mass Intensity) | E-factor | Atom Economy (%) | Catalyst Recyclability |
---|---|---|---|---|
Rh/TPPTS hydroformylation | 2.1 | 0.3 | 78 | >15 cycles (aqueous biphasic) |
Phosgene alkylation | 8.7 | 5.2 | 31 | Not recyclable |
Dimethyl carbonate route | 1.8 | 0.6 | 82 | 20 cycles (MgO catalyst) |
Cannizzaro (batch) | 3.5 | 1.4 | 88 | NaOH neutralization required |
Additional innovations include bio-based routes from allyl alcohol derived from glycerol (a biodiesel byproduct). Recent patents describe enzymatic dehydration of glycerol to acrolein, followed by chemocatalytic hydroxymethylation [9]. Though currently at pilot scale, this route may reduce carbon footprint by 60% compared to petrochemical pathways. Solvent-free Cannizzaro reactions utilizing mechanochemical mixing (ball milling) are emerging, eliminating aqueous waste streams while maintaining 80% diol yields [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1